methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
CAS No.: 1422772-79-9
Cat. No.: VC2882190
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1422772-79-9 |
|---|---|
| Molecular Formula | C8H6BrN3O2 |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | AIAXARHLQDMTCY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC2=NC=C(N=C12)Br |
| Canonical SMILES | COC(=O)C1=CNC2=NC=C(N=C12)Br |
Introduction
Chemical Properties and Structural Characteristics
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a well-defined heterocyclic compound with established chemical properties. Its molecular structure features a fused ring system containing both pyrrole and pyrazine moieties, with strategic functional group placement that contributes to its chemical reactivity and biological activity.
Basic Chemical Information
The compound is characterized by the following fundamental chemical parameters:
| Property | Value |
|---|---|
| CAS Number | 1422772-79-9 |
| Molecular Formula | C8H6BrN3O2 |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
The compound contains several key functional groups, including a bromine atom at position 2, a methyl ester group at position 7, and a fused heterocyclic ring system comprising pyrrole and pyrazine rings . This unique structural arrangement provides multiple points for chemical modification and biological interaction.
Structural Identifiers and Representations
For computational chemistry and database purposes, the compound is defined by several standard identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) |
| Standard InChIKey | AIAXARHLQDMTCY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC2=NC=C(N=C12)Br |
| Canonical SMILES | COC(=O)C1=CNC2=NC=C(N=C12)Br |
| PubChem Compound ID | 86677898 |
These identifiers facilitate the compound's recognition across chemical databases and computational platforms, enabling researchers to efficiently access and analyze its properties and potential applications.
Mechanism of Action
The biological effects of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate are mediated through specific biochemical interactions at the molecular level.
Kinase Inhibitory Activity
One of the primary mechanisms through which methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate exerts its biological effects is through kinase inhibition:
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The compound binds to the active site of various kinase enzymes
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This binding disrupts normal kinase function by preventing ATP binding or substrate phosphorylation
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The inhibition of kinase activity subsequently affects downstream signaling pathways involved in cell proliferation, survival, and other cellular processes
This kinase inhibitory activity is particularly significant for the compound's potential applications in cancer therapy and other diseases characterized by dysregulated kinase signaling.
Molecular Interactions
At the molecular level, methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate interacts with multiple biochemical pathways:
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The compound forms essential hydrogen bonds with the hinge region of kinase proteins
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These interactions lead to the inhibition of kinase activity
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The inhibition affects various biochemical pathways related to cell cycle progression, apoptosis, and cellular differentiation
These molecular interactions provide the foundation for the compound's diverse biological activities and potential therapeutic applications.
Applications in Drug Discovery and Development
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has significant applications in medicinal chemistry and drug development due to its unique structural features and biological activities.
Role as a Building Block in Medicinal Chemistry
The compound serves as an important building block in the synthesis of more complex bioactive molecules:
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The reactive bromine atom at position 2 allows for further functionalization through various coupling reactions
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The fused heterocyclic system provides a scaffold for developing compounds with specific biological activities
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The methyl ester group can be modified to alter pharmacokinetic properties or introduce additional functional groups
These characteristics make methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate a valuable starting material for the development of diverse chemical libraries and potential drug candidates.
Chemical Reactivity and Modifications
The chemical reactivity of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate enables various modifications that can enhance its biological properties or lead to the development of new derivatives.
Key Chemical Reactions
Several important chemical reactions can be performed using methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate as a starting material:
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Nucleophilic substitution reactions at the bromine position, allowing for the introduction of various functional groups
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Cross-coupling reactions such as Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups
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Reduction reactions to remove or modify the bromine functionality
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Hydrolysis of the methyl ester to yield the corresponding carboxylic acid
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Amidation reactions to convert the ester to various amide derivatives
These reactions expand the chemical space accessible from this compound and enable the development of diverse derivatives with potentially enhanced biological activities.
Structure Optimization Strategies
The optimization of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate for specific biological applications may involve several strategies:
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Modification of the bromine position to introduce groups that enhance target binding
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Alteration of the ester group to improve pharmacokinetic properties
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Introduction of additional substituents on the pyrrolopyrazine ring system to fine-tune biological activity
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Development of prodrug forms to improve delivery to specific tissues or cellular compartments
These optimization strategies can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.
Related Compounds and Comparative Analysis
Examining compounds structurally related to methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate provides additional insights into structure-activity relationships and potential applications.
Structural Analogs
Several compounds closely related to methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate have been identified and characterized:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | C9H8BrN3O2 | 270.08 g/mol | Additional methyl group at position 6 |
| 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | C7H4BrN3O2 | 242.03 g/mol | Carboxylic acid instead of methyl ester |
| 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | C6H4BrN3 | 198.02 g/mol | Lacks the carboxylate functionality |
These structural analogs provide important comparative data for understanding how specific functional groups affect biological activity and chemical properties .
Biological Activity Comparisons
Comparing the biological activities of these related compounds reveals important structure-activity relationships:
These comparisons enable researchers to optimize compound structures for specific biological targets or therapeutic applications.
Future Research Directions
The continued exploration of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and its derivatives presents numerous opportunities for advancing medicinal chemistry and drug development.
Targeted Compound Development
Future research may focus on the development of more targeted derivatives:
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Design of compounds with enhanced selectivity for specific kinase targets
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Development of dual-action compounds that combine kinase inhibition with other mechanisms of action
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Creation of tissue-specific derivatives that preferentially accumulate in target organs or tissues
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Exploration of extended-release formulations or prodrug approaches to improve pharmacokinetic properties
These development strategies could lead to compounds with improved therapeutic profiles for specific disease indications.
Advanced Biological Evaluations
More comprehensive biological evaluations of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and its derivatives are needed:
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Detailed studies of pharmacokinetics and metabolism
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Comprehensive toxicological evaluations to assess safety profiles
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Target identification studies to better understand molecular mechanisms
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In vivo efficacy studies in relevant disease models
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Combination therapy assessments to identify synergistic drug combinations
These advanced evaluations would provide a more complete understanding of the compound's potential therapeutic applications and limitations.
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